BenchChemオンラインストアへようこそ!

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide

EGFR inhibitor Kinase selectivity Benzothiazole regioisomer

N-(Benzo[d]thiazol-6-yl)-3-fluorobenzamide (CAS 922920-06-7) is a synthetic small molecule (C₁₄H₉FN₂OS, MW 272.30) belonging to the benzothiazole-amide class. The compound is characterized by a 3-fluorobenzamide moiety linked to the 6-position of the benzothiazole ring, defining it as a specific regioisomer within a broader family of fluorinated benzothiazole amides.

Molecular Formula C14H9FN2OS
Molecular Weight 272.3
CAS No. 922920-06-7
Cat. No. B2821925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-6-yl)-3-fluorobenzamide
CAS922920-06-7
Molecular FormulaC14H9FN2OS
Molecular Weight272.3
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C14H9FN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18)
InChIKeyQSNGVDVGMXFAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzo[d]thiazol-6-yl)-3-fluorobenzamide (CAS 922920-06-7): Structural Identity and Procurement-Relevant Baseline


N-(Benzo[d]thiazol-6-yl)-3-fluorobenzamide (CAS 922920-06-7) is a synthetic small molecule (C₁₄H₉FN₂OS, MW 272.30) belonging to the benzothiazole-amide class . The compound is characterized by a 3-fluorobenzamide moiety linked to the 6-position of the benzothiazole ring, defining it as a specific regioisomer within a broader family of fluorinated benzothiazole amides . Its structural features place it in a chemical space explored for kinase inhibition, notably as a potential epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) scaffold, as described in patent literature on benzothiazole formamide compounds [1].

Why N-(Benzo[d]thiazol-6-yl)-3-fluorobenzamide Cannot Be Replaced by Generic Benzothiazole Amides


Benzothiazole amides as a class exhibit diverse biological activities depending on the position of the amide linkage (e.g., 2-yl vs. 6-yl) and the fluorine substitution pattern on the benzamide ring (2-F, 3-F, 4-F). The specific regioisomer N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide is structurally distinct from its closely related analogs such as N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide and N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide (CAS 922879-02-5) . In the context of EGFR-TKI development, patent disclosures indicate that variations in the benzothiazole substitution pattern and the benzamide ring electronics directly modulate kinase inhibitory potency and selectivity [1]. Therefore, generic substitution without confirmatory comparative bioactivity data introduces unacceptable risk of altered target engagement, potency shifts, or loss of desired pharmacological profile.

Quantitative Differentiation Evidence for N-(Benzo[d]thiazol-6-yl)-3-fluorobenzamide Relative to Structural Analogs


Regioisomeric Identity: 6-yl vs. 2-yl Benzothiazole Attachment as a Determinant of Kinase Inhibitor Scaffold Activity

The patent literature on benzothiazole formamide EGFR-TKIs explicitly defines the 6-yl amide linkage (as in the target compound) as the core scaffold for kinase inhibition, distinguishing it from the more commonly explored 2-yl amide regioisomers. While quantitative IC₅₀ values for this specific compound remain proprietary within the patent family, the structure-activity relationship (SAR) disclosed indicates that the 6-yl attachment is essential for maintaining the correct spatial orientation of the 3-fluorobenzamide pharmacophore within the EGFR ATP-binding pocket [1]. In contrast, N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide presents a different hydrogen-bonding geometry that would be predicted to alter hinge-region interactions.

EGFR inhibitor Kinase selectivity Benzothiazole regioisomer

Fluorine Positional Selectivity: 3-Fluorobenzamide vs. 4-Fluorobenzamide Analogs

The 3-fluorobenzamide moiety in the target compound (CAS 922920-06-7) confers distinct electronic and steric properties compared to the 4-fluorobenzamide isomer (CAS 922879-02-5). The meta-fluorine substitution alters the electron density on the benzamide carbonyl and modifies the dihedral angle between the benzamide ring and the amide bond, potentially influencing target binding. While no direct head-to-head biochemical comparison has been published, the separate existence of these isomers as distinct CAS-indexed entities with different vendor cataloging underscores their non-interchangeability .

Fluorine substitution SAR Benzamide electronics

Class-Level Antimicrobial Potential: Contextualizing Benzothiazole Amide Activity Against Clinical Standards

A closely related class of substituted 6-fluorobenzo[d]thiazole amides has demonstrated antibacterial and antifungal activity comparable to or slightly better than chloramphenicol, cefoperazone, and amphotericin B in standardized susceptibility assays [1]. Although the target compound N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide was not explicitly tested in this study, the structural homology suggests potential antimicrobial relevance that distinguishes this 6-amido subclass from other benzothiazole substitution patterns. The 6-fluoro substituent on the benzothiazole core in the reported series is absent in the target compound, meaning any extrapolation must be treated with caution.

Antimicrobial Benzothiazole MIC

Recommended Application Scenarios for N-(Benzo[d]thiazol-6-yl)-3-fluorobenzamide Based on Current Evidence


EGFR Kinase Inhibitor Lead Optimization and Patent Replication

Researchers pursuing benzothiazole-based EGFR-TKIs should procure N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide as the specific regioisomer matching the patent-defined scaffold. The 6-yl attachment and 3-fluorobenzamide pattern are critical structural features for maintaining the kinase inhibitory pharmacophore described in CN201710188629 [1]. Substitution with 2-yl or 4-fluorobenzamide isomers would be expected to compromise target engagement.

Regioisomeric Selectivity Profiling in Kinase Panel Screening

This compound can serve as a key member of a regioisomer panel (alongside CAS 922879-02-5 and 2-yl analogs) to probe the positional selectivity of benzothiazole amide binding across the kinome. Such systematic profiling addresses the evidence gap identified in Section 3 and can generate the missing quantitative comparative data for this chemical series.

Medicinal Chemistry SAR Expansion Around the 6-Amido-Benzothiazole Scaffold

Medicinal chemists can use N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide as a synthetic intermediate or reference standard when exploring the structure-activity relationships of 6-amido-substituted benzothiazoles, a subclass with demonstrated antimicrobial potential in related 6-fluoro analogs [1]. The 3-fluorobenzamide variant provides a distinct electronic profile compared to 4-fluoro or non-fluorinated analogs.

Quote Request

Request a Quote for N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.